molecular formula C21H15ClO4 B338248 4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate

4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate

Katalognummer: B338248
Molekulargewicht: 366.8 g/mol
InChI-Schlüssel: ZTAQSIXCSSHYGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate is an organic compound that belongs to the class of phenyl benzoates It is characterized by the presence of a chlorophenoxy group attached to an acetyl group, which is further connected to a phenyl benzoate structure

Eigenschaften

Molekularformel

C21H15ClO4

Molekulargewicht

366.8 g/mol

IUPAC-Name

[4-[2-(2-chlorophenoxy)acetyl]phenyl] benzoate

InChI

InChI=1S/C21H15ClO4/c22-18-8-4-5-9-20(18)25-14-19(23)15-10-12-17(13-11-15)26-21(24)16-6-2-1-3-7-16/h1-13H,14H2

InChI-Schlüssel

ZTAQSIXCSSHYGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC=CC=C3Cl

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate typically involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with phenyl benzoate in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of 4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents such as nitro or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural hormones or signaling molecules, leading to the activation or inhibition of certain biological pathways. This compound may interact with enzymes, receptors, or other proteins, altering their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-Chlorophenoxy)acetyl]phenyl benzoate
  • 4-[(2,4-Dichlorophenoxy)acetyl]phenyl benzoate
  • 4-[(2-Chlorophenoxy)acetyl]phenyl acetate

Uniqueness

4-[2-(2-chlorophenoxy)acetyl]phenyl benzoate is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.